1-(4-ALLYLPIPERAZINO)-2-PHENOXY-1-PROPANONE
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Overview
Description
1-(4-ALLYLPIPERAZINO)-2-PHENOXY-1-PROPANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an allylpiperazine moiety and a phenoxypropanone structure, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(4-ALLYLPIPERAZINO)-2-PHENOXY-1-PROPANONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-allylpiperazine and 2-phenoxypropanone.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of suitable solvents and catalysts.
Synthetic Routes: One common synthetic route involves the nucleophilic substitution of 4-allylpiperazine with 2-phenoxypropanone, followed by purification and isolation of the desired product.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors and optimization of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
1-(4-ALLYLPIPERAZINO)-2-PHENOXY-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Scientific Research Applications
1-(4-ALLYLPIPERAZINO)-2-PHENOXY-1-PROPANONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-ALLYLPIPERAZINO)-2-PHENOXY-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.
Pathways Involved: Influencing various cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1-(4-ALLYLPIPERAZINO)-2-PHENOXY-1-PROPANONE can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds like piperidine and its derivatives share structural similarities and may exhibit similar biological activities.
Phenoxypropanone Derivatives: Compounds containing the phenoxypropanone moiety may have comparable chemical properties and reactivity.
Unique Features: The presence of the allylpiperazine moiety in this compound distinguishes it from other related compounds, contributing to its unique chemical and biological properties.
Properties
IUPAC Name |
2-phenoxy-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-9-17-10-12-18(13-11-17)16(19)14(2)20-15-7-5-4-6-8-15/h3-8,14H,1,9-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABBGMZDWMNCLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC=C)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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